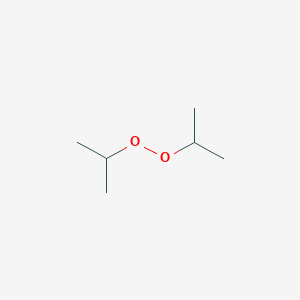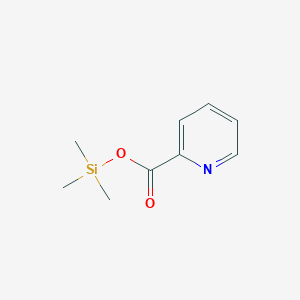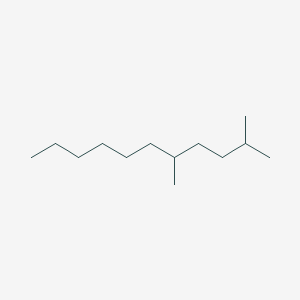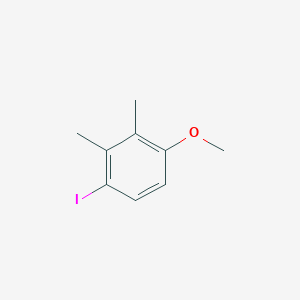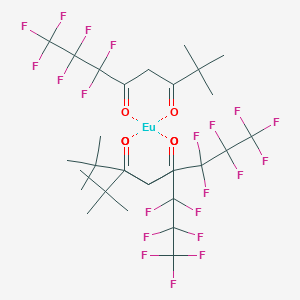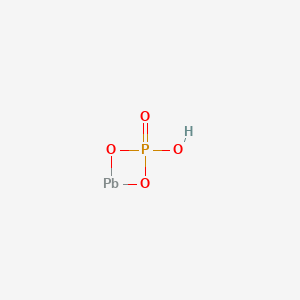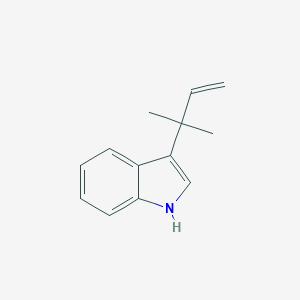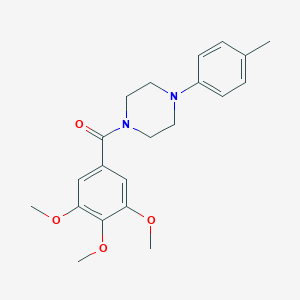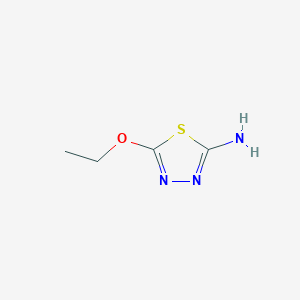
5-乙氧基-1,3,4-噻二唑-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C4H7N3OS. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological and chemical properties.
科学研究应用
5-Ethoxy-1,3,4-thiadiazol-2-amine has been explored for its potential in several scientific research areas:
作用机制
Target of Action
5-Ethoxy-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which has been shown to have diverse pharmacological activities Other 1,3,4-thiadiazol-2-amine derivatives have been reported to target cancer cells .
Mode of Action
It’s known that 1,3,4-thiadiazol-2-amine derivatives can interact with their targets and induce changes that inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
It’s known that 1,3,4-thiadiazol-2-amine derivatives can interfere with pathways associated with bacterial virulence .
Result of Action
Other 1,3,4-thiadiazol-2-amine derivatives have been shown to exhibit anti-proliferative effects and induce cell cycle arrest and apoptosis in cancer cells .
生化分析
Biochemical Properties
5-Ethoxy-1,3,4-thiadiazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . These interactions are crucial as they can influence neurotransmission and other biochemical pathways. Additionally, 5-Ethoxy-1,3,4-thiadiazol-2-amine has been found to bind to DNA, potentially affecting DNA replication and transcription processes .
Cellular Effects
The effects of 5-Ethoxy-1,3,4-thiadiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly the interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting this pathway, 5-Ethoxy-1,3,4-thiadiazol-2-amine can reduce the proliferation of cancer cells and induce apoptosis . Furthermore, it affects gene expression and cellular metabolism, leading to changes in cell cycle progression and metabolic flux .
Molecular Mechanism
At the molecular level, 5-Ethoxy-1,3,4-thiadiazol-2-amine exerts its effects through various mechanisms. It binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent translocation to the nucleus . This inhibition prevents the transcription of genes involved in cell proliferation and survival. Additionally, 5-Ethoxy-1,3,4-thiadiazol-2-amine can interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethoxy-1,3,4-thiadiazol-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Ethoxy-1,3,4-thiadiazol-2-amine remains stable under specific conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Ethoxy-1,3,4-thiadiazol-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Ethoxy-1,3,4-thiadiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, 5-Ethoxy-1,3,4-thiadiazol-2-amine can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Ethoxy-1,3,4-thiadiazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 5-Ethoxy-1,3,4-thiadiazol-2-amine within tissues is crucial for its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 5-Ethoxy-1,3,4-thiadiazol-2-amine plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of 5-Ethoxy-1,3,4-thiadiazol-2-amine can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-1,3,4-thiadiazol-2-amine typically involves the reaction of ethyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives. The reaction is carried out in absolute ethanol with the addition of triethylamine as a base. The mixture is stirred at room temperature for several hours to yield the desired thiadiazole derivative .
Industrial Production Methods: While specific industrial production methods for 5-Ethoxy-1,3,4-thiadiazol-2-amine are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: 5-Ethoxy-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiadiazole derivatives.
相似化合物的比较
- 5-(Benzylthio)-1,3,4-thiadiazol-2-amine
- 5,5’-Disulfanediylbis(1,3,4-thiadiazol-2-amine)
- 2-Amino-1,3,4-thiadiazole derivatives
Comparison: 5-Ethoxy-1,3,4-thiadiazol-2-amine is unique due to its ethoxy substituent, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications .
属性
IUPAC Name |
5-ethoxy-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c1-2-8-4-7-6-3(5)9-4/h2H2,1H3,(H2,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWILELBTFFRJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16784-23-9 |
Source


|
| Record name | 5-ethoxy-1,3,4-thiadiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

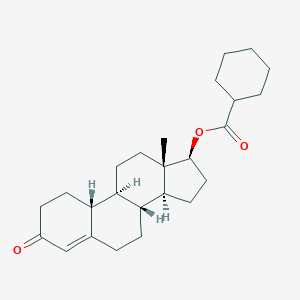


![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
